molecular formula C6H15ClN2O2S B13599400 (1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride

(1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride

Cat. No.: B13599400
M. Wt: 214.71 g/mol
InChI Key: YZTSPRXYRRZESC-IBTYICNHSA-N
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Description

(1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride typically involves the following steps:

    Cyclohexane Derivative Preparation: The starting material is often a cyclohexane derivative, which undergoes various functional group transformations.

    Amination: Introduction of the amino group at the 2-position of the cyclohexane ring.

    Sulfonamide Formation: The amino group is then reacted with a sulfonyl chloride to form the sulfonamide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch processes, utilizing optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Hydrogenation: To introduce the amino group.

    Crystallization: For purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include:

    Enzyme Inhibition: By binding to the active site of enzymes, thereby blocking their activity.

    Receptor Modulation: By interacting with cell surface receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-2-aminocyclohexane-1-sulfonamide: Lacks the hydrochloride group but shares similar reactivity.

    (1R,2S)-2-aminocyclohexane-1-sulfonamidehydrochloride: The enantiomer with different stereochemistry, leading to different biological activity.

    Cyclohexane-1-sulfonamide: Lacks the amino group, resulting in different chemical properties.

Uniqueness

(1S,2R)-2-aminocyclohexane-1-sulfonamidehydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H15ClN2O2S

Molecular Weight

214.71 g/mol

IUPAC Name

(1S,2R)-2-aminocyclohexane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C6H14N2O2S.ClH/c7-5-3-1-2-4-6(5)11(8,9)10;/h5-6H,1-4,7H2,(H2,8,9,10);1H/t5-,6+;/m1./s1

InChI Key

YZTSPRXYRRZESC-IBTYICNHSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)S(=O)(=O)N.Cl

Canonical SMILES

C1CCC(C(C1)N)S(=O)(=O)N.Cl

Origin of Product

United States

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